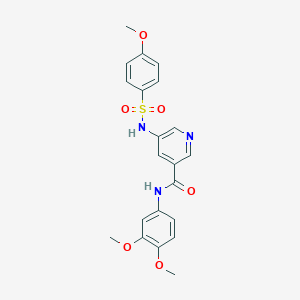
N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenylsulfonamido)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYBENZENESULFONAMIDO)PYRIDINE-3-CARBOXAMIDE: is a complex organic compound that belongs to the class of sulfonamides and pyridine carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYBENZENESULFONAMIDO)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridine carboxamide core, followed by the introduction of the sulfonamide group and the methoxyphenyl substituents. Common reagents used in these reactions include sulfonyl chlorides, amines, and methoxybenzene derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYBENZENESULFONAMIDO)PYRIDINE-3-CARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYBENZENESULFONAMIDO)PYRIDINE-3-CARBOXAMIDE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYBENZENESULFONAMIDO)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenyl)-5-(4-methoxybenzenesulfonamido)pyridine-2-carboxamide
- N-(3,4-Dimethoxyphenyl)-5-(4-methoxybenzenesulfonamido)pyridine-4-carboxamide
Uniqueness
The uniqueness of N-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYBENZENESULFONAMIDO)PYRIDINE-3-CARBOXAMIDE lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H21N3O6S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O6S/c1-28-17-5-7-18(8-6-17)31(26,27)24-16-10-14(12-22-13-16)21(25)23-15-4-9-19(29-2)20(11-15)30-3/h4-13,24H,1-3H3,(H,23,25) |
InChI Key |
RWUOHHGZKYSCID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-fluorophenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11283446.png)
![N-{2-[3-({[(4-Ethoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11283449.png)
![3-butyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11283455.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B11283473.png)
![N-{2-[4-(4-Methoxyphenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}-N'-[(pyridin-4-YL)methyl]ethanediamide](/img/structure/B11283486.png)
![N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11283496.png)
![2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11283502.png)
![4-Bromo-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11283505.png)
![2-[3-cyclopentyl-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11283508.png)
![ethyl 5-bromo-3-({3-[4-(2-fluorophenyl)piperazino]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B11283514.png)
![[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone](/img/structure/B11283515.png)
![3-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11283520.png)
![2-[8-methoxy-5-methyl-3-(2-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11283527.png)

